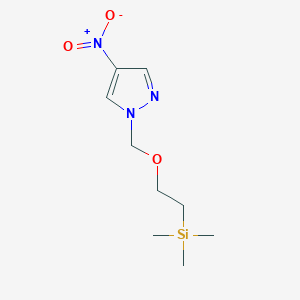

4-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole

Overview

Description

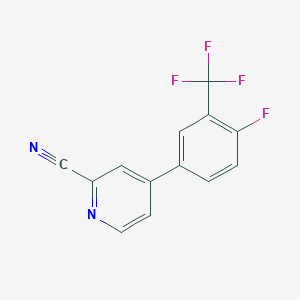

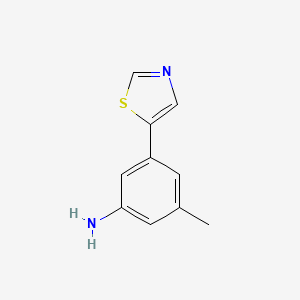

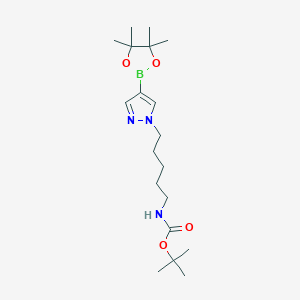

“4-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole” is a complex organic compound. It contains a total of 32 atoms, including 16 Hydrogen atoms, 8 Carbon atoms, 4 Nitrogen atoms, and 3 Oxygen atoms . The molecule has 32 bonds in total, including 16 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 2 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 nitro group (aromatic), 1 ether (aliphatic), and 1 Triazole .

Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For instance, the synthesis of 1,2,3-triazoles, a related class of compounds, can be achieved using calcium carbide as a source of acetylene . Copper-catalyzed 1,3-dipolar cycloaddition reactions are often carried out without nitrogen protection and in a MeCN-H2O mixture . A mechanochemical route enables a selective synthesis of 4-nitro-1,2,3-triazoles via organocatalyzed oxidative [3 + 2] cycloaddition between β-nitrostyrenes and organic azides .Molecular Structure Analysis

The molecule has a complex structure with multiple functional groups. It contains a nitro group, an ether group, and a triazole ring . The presence of these functional groups can significantly influence the chemical properties and reactivity of the molecule.Chemical Reactions Analysis

Nitro compounds are a very important class of nitrogen derivatives. The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures . Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines .Physical And Chemical Properties Analysis

Nitro compounds generally have high dipole moments, which fall between 3.5 D and 4.0 D, depending upon the nature of the compound . The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight . Nitro groups of nitroalkanes can be identified by strong infrared bands at about 1550cm−1 and 1375cm−1 .Scientific Research Applications

Protecting Group in Lithiation Reactions

- Application : The compound functions as a protecting group in lithiation reactions involving pyrazoles and triazoles, facilitating the production of substituted pyrazoles and triazoles. Deprotection can be achieved through heating with aqueous ethanolic HCl or treatment with anhydrous tetrabutylammonium fluoride (Fugina, Holzer, & Wasicky, 1992).

Structural Analysis and Hydrogen Bonding

- Application : Structural analysis of pyrazole derivatives has revealed hydrogen-bonded chains and sheets in certain compounds, which are essential for understanding molecular interactions and potential applications in crystal engineering and design (Portilla et al., 2007).

Reactivity and Synthesis

- Application : Research has been conducted on the synthesis and reactivity of various nitropyrazoles, which are important for the development of new materials with specific properties. These compounds exhibit unique reactivity patterns that can be harnessed in organic synthesis (Dalinger et al., 2013).

Antimicrobial Activity

- Application : Certain pyrazole derivatives have demonstrated significant antimicrobial activity, indicating their potential as antibacterial and antifungal agents. This could lead to the development of new pharmaceuticals or antimicrobial materials (Banoji et al., 2022).

Corrosion Inhibition

- Application : Some pyrazole derivatives have been explored as corrosion inhibitors, particularly in the petroleum industry. Their effectiveness in preventing corrosion in certain environments is significant for industrial applications (Singh et al., 2020).

Copper Extraction

- Application : Alkyl-substituted phenolic pyrazoles have been shown to function as effective copper extractants. This has implications for their use in industries where metal extraction and purification are critical (Healy et al., 2016).

Annular Tautomerism

- Application : The study of annular tautomerism in NH-pyrazoles contributes to our understanding of chemical behavior and reactivity, which is important for designing compounds with specific properties or activities (Cornago et al., 2009).

properties

IUPAC Name |

trimethyl-[2-[(4-nitropyrazol-1-yl)methoxy]ethyl]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O3Si/c1-16(2,3)5-4-15-8-11-7-9(6-10-11)12(13)14/h6-7H,4-5,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEUZRTVOLSCNIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCOCN1C=C(C=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 1H-pyrrolo[3,2-C]pyridine-7-carboxylate](/img/structure/B1396838.png)

![1-[1-(Cyclopropanesulfonyl)piperidin-4-yl]ethan-1-one](/img/structure/B1396845.png)